6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-6-9(3)4-5-11(14)13-12/h4-8H,1-3H3 |
InChI Key |
PIHXVTJRKXHWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C(C)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazo[1,2-a]pyridine Core
- The condensation of 2-aminopyridine derivatives with α-halo ketones or α-haloacetophenones is a well-established route to imidazo[1,2-a]pyridines. For example, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine can be synthesized by reacting 6-methyl-2-aminopyridine with 2-bromo-1-(propan-2-yl)ethanone analogs, forming the bicyclic imidazo[1,2-a]pyridine ring system.
Installation of the Propan-2-yl Group at C-2
- The C-2 substituent, in this case, the isopropyl group (propan-2-yl), can be introduced via the α-halo ketone precursor used in the initial condensation. The ketone portion bearing the isopropyl group ensures the correct substitution pattern upon ring closure.
Preparation of the 3-Carbaldehyde Functionality
The aldehyde group at the C-3 position is typically introduced via formylation reactions on the imidazo[1,2-a]pyridine core.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a standard method to introduce aldehyde groups on aromatic and heteroaromatic systems. The imidazo[1,2-a]pyridine derivative is treated with a Vilsmeier reagent (formed from POCl3 and DMF), which selectively formylates the C-3 position on the ring.
After formylation, the aldehyde can be isolated directly or further transformed.
Reduction and Subsequent Functionalization
- Following formylation, the aldehyde can be selectively reduced to an alcohol using sodium borohydride (NaBH4) , which can then be converted into other functional groups such as nitriles or amides through tosylation and nucleophilic substitution with cyanide ions.
Detailed Stepwise Synthesis Protocol (Representative)
Alternative Synthetic Routes and Functional Group Transformations
Aminomethylation and Quaternization : The 3-position can be modified by introducing a dimethylaminomethyl group, which upon quaternization and reaction with cyanide gives acetonitrile derivatives. This method is used in the synthesis of related compounds such as zolpidem analogs.
Hydrolysis and Amidation : The nitrile intermediates can be hydrolyzed to carboxylic acids and subsequently converted to amides via activation with carbonyldiimidazole (CDI) and reaction with amines.
Phosphonocarboxylate Derivatives : For analogs bearing phosphonocarboxylate groups at C-6, the synthesis starts from substituted 2-aminopyridines, which are converted to imidazo[1,2-a]pyridine aldehydes and then subjected to Knoevenagel condensation with trialkyl phosphonocarboxylates, followed by reduction and fluorination steps.
Research Findings on Reaction Yields and Conditions
Summary of Preparation Methods
Core imidazo[1,2-a]pyridine synthesis via condensation of 2-aminopyridine derivatives with α-halo ketones bearing the isopropyl substituent.
Selective formylation at C-3 using Vilsmeier-Haack reaction to introduce the carbaldehyde group.
Optional reduction and functional group interconversions including tosylation, cyanide substitution, and hydrolysis to diversify the C-3 substituent.
Alternative pathways involving aminomethylation and quaternization for nitrile and amide derivatives relevant to pharmaceutical analogs.
This comprehensive preparation framework for This compound is supported by patent literature and peer-reviewed research, demonstrating robust and reproducible synthetic routes with good yields and scalability potential.
Chemical Reactions Analysis
Aldol Condensation Reactions
The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds. In one protocol:
-
Reaction with diethyl phosphonocarboxylate in the presence of TiCl₄ and triethylamine yielded α,β-unsaturated phosphonocarboxylate derivatives (yield: 48–87%) .
-
Electron-withdrawing groups on the imidazo[1,2-a]pyridine ring enhance electrophilicity at the aldehyde carbon, accelerating condensation.
Key Conditions :
| Reagent | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Diethyl phosphonocarboxylate | TiCl₄, TEA | DCM | 0–25°C | 48–87 |
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions with organometallic reagents:
-
Grignard reagents (e.g., MeMgBr) add to the aldehyde, forming secondary alcohols. Subsequent oxidation with MnO₂ regenerates ketone derivatives.
-
Sodium borohydride reduction converts the aldehyde to a primary alcohol (reported yield: 72–85%) .
Example Reaction Pathway :
Oxidation and Reduction
-
Oxidation : Treatment with Ag₂O or KMnO₄ oxidizes the aldehyde to a carboxylic acid .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group while preserving the imidazo[1,2-a]pyridine core .
Comparative Reactivity :
| Reaction Type | Reagent | Product | Stability |
|---|---|---|---|
| Oxidation | Ag₂O, H₂O | Carboxylic acid derivative | High |
| Reduction | NaBH₄, NiCl₂ | Primary alcohol | Moderate |
Cross-Coupling Reactions
The imidazo[1,2-a]pyridine core enables palladium-catalyzed cross-coupling:
-
Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at C6 (yield: 63–81%) .
-
Buchwald-Hartwig amination forms C–N bonds using aryl halides and amines (e.g., 1-bromo-3-fluorobenzene) .
Optimized Protocol :
| Component | Quantity | Conditions |
|---|---|---|
| Pd₂(dba)₃ | 0.1 eq | Toluene, 110°C, 12 h |
| Aryl halide | 1.2 eq |
Cyclization and Heterocycle Formation
The aldehyde group facilitates cyclization with amines or hydrazines:
-
Condensation with 2-aminopyridines forms fused polycyclic systems (e.g., imidazo[1,2-a:4,5-b']dipyridines) .
-
Reaction with hydroxylamine produces oxime derivatives, which undergo Beckmann rearrangement to amides .
Structural Outcomes :
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| Aldehyde + 2-aminopyridine | TFA, 70°C | Fused bicyclic heterocycle | Antimicrobial agents |
Stability and Side Reactions
-
The aldehyde group is susceptible to air oxidation, requiring storage under inert atmospheres.
-
Steric hindrance from the isopropyl group at C2 slows nucleophilic attacks at C3 .
Degradation Products :
| Condition | Major Product |
|---|---|
| Prolonged air exposure | Carboxylic acid derivative |
| Acidic hydrolysis | Formic acid + imidazo[1,2-a]pyridine |
This compound’s versatility in forming carbon-carbon and carbon-heteroatom bonds makes it valuable for synthesizing bioactive molecules, particularly antimicrobial and enzyme-targeted agents . Reaction outcomes are highly dependent on the electronic effects of substituents and choice of catalysts.
Scientific Research Applications
6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., 4-methylphenyl in Zolpaldehyde) enhance stability and are common in drug precursors .
- Electron-withdrawing groups (e.g., 3-nitrophenyl) increase electrophilicity at the carbaldehyde, favoring condensation reactions (e.g., Schiff base formation) .
Biological Activity: Derivatives with arylaminomethyl or Schiff base functionalities exhibit antimicrobial activity, as seen in analogs synthesized from 4-methylphenyl-substituted carbaldehydes . Zolpidem-related compounds (e.g., N,N-dimethylacetamide derivatives) show hypnotic properties, emphasizing the role of carbaldehyde as a synthetic intermediate .
Physicochemical Properties: Crystallinity: The 6-nitro-2-(4-methoxyphenyl) analog forms hydrogen-bonded dimers in its crystal structure, influencing solubility and stability .
Biological Activity
6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This compound's unique chemical structure allows it to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by an imidazo[1,2-a]pyridine core with a methyl group and a propan-2-yl substituent. This structural arrangement is crucial for its biological activity.
Pharmacological Activities
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. For instance, studies indicate that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The imidazo[1,2-a]pyridine scaffold is linked to anticancer activity. For example, specific analogs have demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent inhibition of cell viability .
- Anticonvulsant and Analgesic Effects : Some derivatives have been evaluated for their anticonvulsant properties in animal models. The structure of these compounds plays a pivotal role in modulating neuronal excitability and pain pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Key findings include:
- Substituent Effects : The presence and position of substituents on the imidazo[1,2-a]pyridine ring significantly influence biological activity. For instance, modifications at the C6 position have been linked to enhanced antimicrobial activity .
- Docking Studies : Molecular docking analyses reveal that specific interactions between the compound and target proteins can predict its efficacy. These studies help identify potential binding sites and optimize lead compounds for drug development .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study evaluated various derivatives against clinically relevant bacterial strains, demonstrating that certain modifications led to increased potency against multi-drug resistant strains .
- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines showed that specific analogs exhibited significant cytotoxicity, with detailed IC50 values reported for different cell types .
Data Table
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how do reaction conditions influence product purity?
- Methodology : The compound is synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 . Alternative routes involve Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and DMF under controlled temperatures (0–10°C) in chloroform .
- Critical Factors :
- Temperature : Elevated temperatures during nitration may lead to over-oxidation or decomposition.
- Catalysts : Palladium on carbon (Pd/C) or sodium hydride (NaH) can stabilize intermediates .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water) is essential to isolate the carbaldehyde derivative .
Q. How is the structural integrity of the carbaldehyde group confirmed in this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while adjacent aromatic protons show coupling patterns consistent with imidazo[1,2-a]pyridine substitution .
- X-ray Crystallography : Crystal structures (e.g., CCDC 1437519) reveal planarity of the imidazo[1,2-a]pyridine core and hydrogen bonding between the aldehyde oxygen and adjacent methyl groups .
- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the C=O stretch of the aldehyde .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during formylation?
- Challenges : Competing chlorination (due to POCl₃) or dimerization via aldol condensation (from the aldehyde group).
- Solutions :
- Stepwise Addition : Slow addition of POCl₃/DMF at low temperatures minimizes chlorination .
- Inert Atmosphere : Use of nitrogen or argon prevents oxidation of intermediates .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DCE) enhance electrophilic formylation .
- Data Table :
| Parameter | Optimal Range | Observed Side Products |
|---|---|---|
| Temperature | 0–10°C | Chlorinated derivatives |
| POCl₃ Equiv. | 1.2–1.5 | Over-oxidized imidazoles |
| Reaction Time | 6–8 hours | Aldol dimers |
Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Case Study : Antileishmanial activity of 6-methyl derivatives shows variability due to:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance activity, while bulky substituents (e.g., isopropyl) reduce membrane permeability .
- Assay Conditions : Variations in parasite strain (e.g., Leishmania donovani vs. L. major) and incubation time affect IC₅₀ values .
- Recommendations :
- Standardize assays using WHO-recommended protocols.
- Perform comparative SAR studies with controlled substituent patterns .
Q. How do crystallographic data inform hydrogen-bonding interactions in derivatives of this compound?
- Key Findings :
- In 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, the aldehyde oxygen forms a hydrogen bond with the adjacent methyl group (C–H···O distance: 2.68 Å) .
- Contrastingly, nitro-substituted analogs exhibit weaker hydrogen bonding due to steric hindrance from the nitro group .
- Implications : Hydrogen bonding modulates solubility and crystallinity, impacting formulation stability .
Methodological Guidance
Q. What purification techniques are most effective for isolating imidazo[1,2-a]pyridine carbaldehydes?
- Stepwise Protocol :
Crude Extraction : Partition between dichloromethane (DCM) and water to remove polar impurities.
Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4).
Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>95%) .
Q. How can computational modeling predict reactivity at the carbaldehyde position?
- Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution pathways.
- Applications : Predict regioselectivity in nucleophilic additions (e.g., Grignard reactions) or oxidation susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
